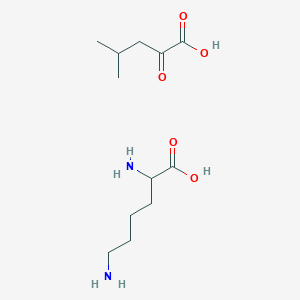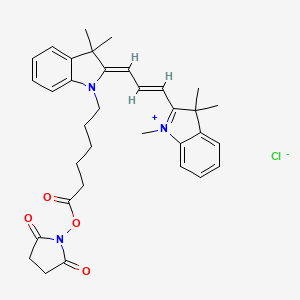
trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid: is an organic compound with the chemical formula C13H14O3 . It is a white or almost white solid with a distinctive smell . This compound is notable for its cyclopropane ring, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-methylphenylacetic acid with a cyclopropanating agent under controlled conditions . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions: trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as iron(III) chloride (FeCl3), and an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: In chemistry, trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of cyclopropane chemistry and its reactivity .
Biology and Medicine: Its cyclopropane ring can impart stability and rigidity to drug molecules, enhancing their binding affinity and specificity to biological targets .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
作用機序
The mechanism of action of trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can engage in various chemical interactions, including hydrogen bonding and van der Waals forces, which contribute to its reactivity and binding affinity. The aromatic ring can participate in π-π stacking interactions, further enhancing its binding properties .
類似化合物との比較
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure and exhibit similar chemical reactivity.
Methoxy-substituted aromatic acids: Compounds with methoxy groups on the aromatic ring can have similar electronic properties and reactivity.
Uniqueness: trans-2-(4-Methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the specific arrangement of its functional groups. The combination of the methoxy and methyl groups on the aromatic ring, along with the cyclopropane carboxylic acid moiety, imparts distinct chemical properties and reactivity that differentiate it from other similar compounds .
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-7-5-8(3-4-11(7)15-2)9-6-10(9)12(13)14/h3-5,9-10H,6H2,1-2H3,(H,13,14) |
InChIキー |
LQTUDEFOTFQIHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CC2C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



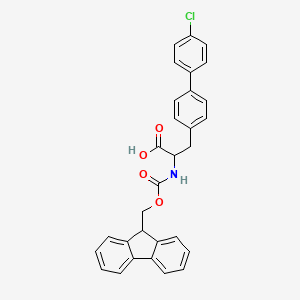
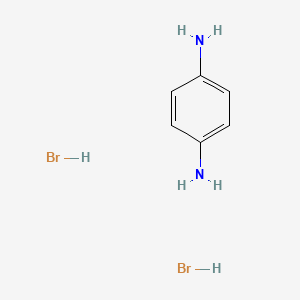
![3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12302362.png)
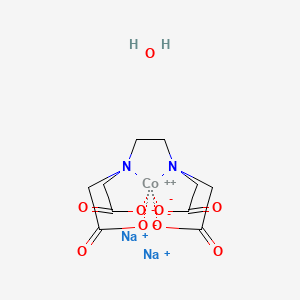
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
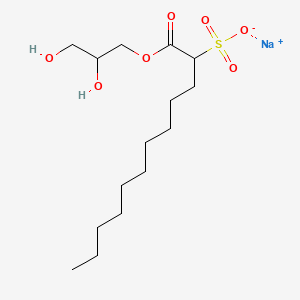
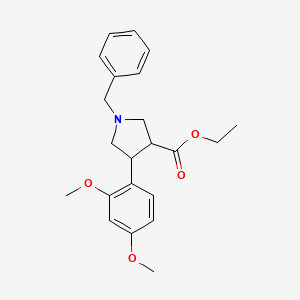

![2-Pyridinecarboxamide, N,N'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis-](/img/structure/B12302387.png)
![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)
